2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride
Overview
Description
2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C12H23ClN2O and its molecular weight is 246.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperidine Alkaloids: Chemistry and Pharmacology
Piperidine alkaloids, derived from various plant species including Pinus, exhibit significant medicinal importance due to their structural diversity and biological activities. The planar structure of piperidine allows for various functional groups, such as acetamide, to be added, enhancing its therapeutic potential. These modifications have made piperidine derivatives a focal point in drug research, with applications ranging from analgesia to neuroprotection. The comprehensive review by Singh et al. (2021) provides an in-depth look at the chemistry and pharmacology of these compounds, highlighting their potential clinical applications and the need for further research to fully exploit their therapeutic efficacy (Singh et al., 2021).
Synthesis and Characterization of Piperidine Derivatives
Kaneda's work focuses on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, a structure related to acetamide derivatives. This review emphasizes the importance of such compounds in organic synthesis and the pharmaceutical industry, showcasing the versatility of piperidine-based structures in drug development. The methodologies and applications discussed provide a foundation for the exploration of 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride in various therapeutic contexts (Kaneda, 2020).
Mechanism of Action
The cyclopentyl group could potentially enhance the lipophilicity of the compound, which might affect its absorption and distribution in the body. The acetamide group could form hydrogen bonds with its biological targets, potentially increasing the compound’s affinity and specificity .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, changes in pH could affect the compound’s ionization state, which might influence its absorption and distribution. Temperature could affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2-cyclopentyl-N-piperidin-4-ylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(9-10-3-1-2-4-10)14-11-5-7-13-8-6-11;/h10-11,13H,1-9H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCREOJNABQOGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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